Hept-6-en-3-amine

Description

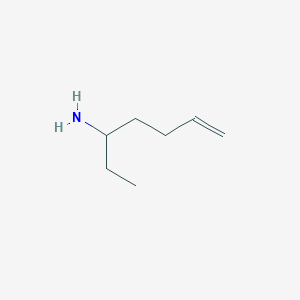

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hept-6-en-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-5-6-7(8)4-2/h3,7H,1,4-6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWQMPMMDABUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Hept-6-en-3-amine

Introduction

Hept-6-en-3-amine is an organic molecule containing a primary amine and a terminal alkene functional group. Its structure presents an interesting subject for spectroscopic analysis, which is crucial for its identification and characterization in research and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on predicted data based on the analysis of analogous structures and established spectroscopic principles. Furthermore, detailed experimental protocols for acquiring such data are provided for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and functional groups.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C1 | ~ 0.9 | Triplet | ~ 7 | 3H |

| H on C2 | ~ 1.4 | Multiplet | 2H | |

| H on C3 | ~ 2.7 | Multiplet | 1H | |

| H on C4 | ~ 1.5 | Multiplet | 2H | |

| H on C5 | ~ 2.1 | Multiplet | 2H | |

| H on C6 | ~ 5.8 | Multiplet | 1H | |

| H on C7 (trans) | ~ 5.0 | Doublet of triplets | ~ 17, 1.5 | 1H |

| H on C7 (cis) | ~ 4.9 | Doublet of triplets | ~ 10, 1.5 | 1H |

| -NH₂ | ~ 1.1 (broad) | Singlet | 2H |

¹³C NMR (Carbon NMR) Spectroscopy

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show seven distinct signals for the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 10 |

| C2 | ~ 30 |

| C3 | ~ 55 |

| C4 | ~ 37 |

| C5 | ~ 33 |

| C6 | ~ 138 |

| C7 | ~ 115 |

IR (Infrared) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and alkene functional groups.[1][2]

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) | Medium |

| C-H (sp² on alkene) | Stretch | 3010-3100 | Medium |

| C-H (sp³ on alkyl chain) | Stretch | 2850-2960 | Strong |

| C=C (alkene) | Stretch | 1640-1680 | Medium |

| N-H (amine) | Scissoring (bend) | 1590-1650 | Medium |

| C-H (alkene) | Out-of-plane bend | 910-990 | Strong |

| C-N | Stretch | 1020-1250 | Medium |

MS (Mass Spectrometry)

In mass spectrometry with electron ionization (EI), this compound would produce a molecular ion peak and several characteristic fragment ions. The fragmentation of aliphatic amines is often dominated by α-cleavage.[3][4][5]

| m/z | Proposed Fragment | Significance |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical (major fragment) |

| 70 | [M - C₃H₇]⁺ | Cleavage of the propyl group |

| 56 | [C₄H₈N]⁺ | α-cleavage, loss of a propyl radical |

| 44 | [C₂H₆N]⁺ | Further fragmentation |

| 30 | [CH₄N]⁺ | Characteristic fragment for primary amines |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[6][7] An internal standard such as tetramethylsilane (TMS) can be added for chemical shift calibration.[7] Ensure the sample is free of solid particles by filtering it through a pipette with a cotton plug.[6]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is then shimmed to achieve homogeneity. The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

¹H NMR Acquisition : A standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans.[8] For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each carbon.[9] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay are required compared to ¹H NMR.[10][11]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm). For ¹H spectra, the signals are integrated to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Neat Liquid) : For a liquid sample like this compound, the easiest method is to obtain a "neat" spectrum.[12] Place a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[13][14]

-

Instrument Setup : Ensure the ATR crystal is clean before applying the sample. A background spectrum of the empty ATR crystal is recorded first.

-

Spectrum Acquisition : The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[15][16]

-

Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).[15]

-

Fragmentation : The molecular ions are energetically unstable and fragment into smaller, charged daughter ions and neutral radicals.[17]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector counts the number of ions at each m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z is typically the molecular ion, and the most abundant peak is the base peak.

Visualization of Experimental Workflow and Logic

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structure elucidation.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Hept-6-en-3-amine molecular weight and formula

This document provides the core chemical properties, specifically the molecular formula and molecular weight, for Hept-6-en-3-amine. The data is derived from its chemical structure as defined by IUPAC nomenclature.

Core Molecular Data

The fundamental quantitative data for this compound is presented below. This information is foundational for researchers and scientists in stoichiometry, reaction planning, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C₇H₁₅N |

| Molar Mass | 113.20 g/mol |

Methodology for Determination

The molecular formula and weight are determined based on the compound's name, "this compound," which dictates its atomic composition.

-

Structural Interpretation: The IUPAC name defines a seven-carbon ("hept") chain with a double bond starting at the sixth carbon ("-6-en-") and an amine group (-NH₂) located on the third carbon ("-3-amine").

-

Atomic Count: Based on this structure, the count of each atom is established: 7 Carbon atoms, 15 Hydrogen atoms, and 1 Nitrogen atom, yielding the molecular formula C₇H₁₅N.

-

Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of the constituent atoms (C: ~12.011 u, H: ~1.008 u, N: ~14.007 u).

Logical Relationship Diagram

The following diagram illustrates the logical workflow for deriving the molecule's properties from its chemical name.

Caption: Workflow for deriving molecular properties from IUPAC name.

Navigating the Acquisition and Application of Hept-6-en-3-amine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to address the growing interest in Hept-6-en-3-amine and its hydrochloride salt within the scientific community. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing in-depth information on the commercial availability, suppliers, and detailed experimental protocols related to this versatile chemical compound.

This compound, a key building block in organic synthesis, is primarily available in its more stable hydrochloride form. This guide offers a clear overview of its commercial landscape, alongside a detailed synthetic protocol for its preparation, empowering researchers to effectively source and utilize this compound in their work.

Commercial Availability and Supplier Matrix

This compound is predominantly supplied as its hydrochloride salt, this compound hydrochloride (CAS No. 882855-02-9). The free amine form (CAS No. 65649-43-6) is less commonly listed by major chemical suppliers. Our investigation has identified several vendors for the hydrochloride salt, with varying purity levels and available quantities. The following table summarizes the commercially available data for this compound hydrochloride.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Benchchem | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | Not specified | Custom synthesis |

| BLD Pharm | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | ≥95% | 1g, 5g, 25g |

| Sigma-Aldrich | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | Not specified | Inquire for availability |

| Chemsrc | This compound hydrochloride | 882855-02-9 | C₇H₁₆ClN | 149.66 | 98.0% | Inquire for availability |

Note: Pricing information is subject to fluctuation and is best obtained directly from the suppliers.

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of the corresponding ketone, Hept-6-en-3-one. This is followed by the formation of the hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis of this compound hydrochloride

Materials:

-

Hept-6-en-3-one

-

Ammonia (aqueous solution or as ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, ethereal solution or concentrated aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture with triethylamine)

Procedure:

-

Imine Formation and Reduction (Reductive Amination):

-

In a round-bottom flask, dissolve Hept-6-en-3-one in methanol.

-

Add an excess of the ammonia source (e.g., a 7N solution of ammonia in methanol or ammonium acetate).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Extraction of the Free Amine:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Make the aqueous solution basic (pH > 10) by adding a suitable base (e.g., NaOH solution).

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification of the Free Amine:

-

The crude amine can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1-2%) to prevent the amine from tailing on the acidic silica gel.

-

Collect the fractions containing the pure amine and concentrate under reduced pressure.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified this compound in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or a slight excess of concentrated aqueous HCl followed by removal of water azeotropically if necessary) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound hydrochloride.

Caption: A logical workflow diagram for the synthesis of this compound hydrochloride.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amine and a terminal alkene, allows for a variety of chemical transformations. The amine group can act as a nucleophile or be modified to form amides, sulfonamides, and other nitrogen-containing functionalities. The alkene group can participate in reactions such as hydroboration-oxidation, epoxidation, and olefin metathesis, providing a handle for further molecular elaboration. These properties make it an attractive starting material for the construction of novel scaffolds in medicinal chemistry and drug discovery programs.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions.

Hept-6-en-3-amine safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Hept-6-en-3-amine was publicly available at the time of this writing. The following information is synthesized from SDSs of structurally similar aliphatic and unsaturated amines and should be used as a guideline. A substance-specific risk assessment should always be conducted before handling.

Introduction

This compound is an unsaturated aliphatic amine. While specific toxicological and safety data for this compound are limited, its structural features suggest potential hazards common to other low molecular weight amines. This guide provides a summary of likely hazards, recommended handling precautions, and emergency procedures based on data for analogous compounds.

Hazard Identification and Classification

Based on data for similar aliphatic amines, this compound is anticipated to be a hazardous substance. The following tables summarize the likely GHS classifications.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1B/2 |

| Serious Eye Damage/Eye Irritation | Category 1/2A |

Table 2: Hazard Statements and Precautionary Statements (Based on Analogous Compounds)

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor.[1] |

| Hazard | H302 | Harmful if swallowed.[2] |

| Hazard | H312 | Harmful in contact with skin.[2] |

| Hazard | H332 | Harmful if inhaled.[2] |

| Hazard | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation. |

| Hazard | H318/H319 | Causes serious eye damage / Causes serious eye irritation.[2] |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] |

| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling potentially hazardous liquid amines and should be adapted to specific experimental needs.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]

-

Skin Protection: A flame-retardant lab coat, and gloves are required. Nitrile or neoprene gloves are recommended; however, glove compatibility should be verified.[4]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

3.2. Engineering Controls

-

All work with this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[3]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

3.3. Spill and Waste Disposal

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency services. Ensure proper ventilation.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

First Aid Measures

Table 3: First Aid Procedures

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Physical and Chemical Properties

No experimental data for this compound is available. The following are computed properties for the similar compound Hept-1-en-3-amine.

Table 4: Computed Physical and Chemical Properties (for Hept-1-en-3-amine)

| Property | Value |

| Molecular Formula | C₇H₁₅N[6] |

| Molecular Weight | 113.20 g/mol [6] |

| XLogP3 | 1.8[6] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Stability and Reactivity

-

Reactivity: Potentially reacts vigorously with strong oxidizing agents, acids, and acid chlorides.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.[1]

-

Incompatible Materials: Strong oxidizing agents, acids.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical like this compound.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. international.skcinc.com [international.skcinc.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Hept-1-en-3-amine | C7H15N | CID 14450828 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to Characterizing the Thermal Stability and Degradation Profile of Unsaturated Amines: A Case Study Approach with Hept-6-en-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unsaturated amines are a class of organic compounds that are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their thermal stability is a critical parameter that influences their storage, handling, and application. Understanding the degradation profile of these compounds is essential for ensuring product quality, safety, and efficacy. This technical guide outlines the fundamental techniques and experimental approaches to thoroughly characterize the thermal properties of an unsaturated amine, exemplified by Hept-6-en-3-amine.

The primary methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile content. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, boiling, and glass transitions, as well as exothermic decomposition events.

Characterization Workflow

A systematic approach is crucial for the comprehensive thermal analysis of a novel compound. The following workflow outlines the key steps from sample preparation to data interpretation.

Caption: Workflow for Thermal Stability and Degradation Analysis.

Thermal Analysis Data

The following tables summarize hypothetical quantitative data obtained from TGA and DSC analyses of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | 215 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature at 5% Mass Loss (T5%) | 225 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature at 50% Mass Loss (T50%) | 260 °C | 10 °C/min, Nitrogen atmosphere |

| Residual Mass at 400 °C | < 1% | 10 °C/min, Nitrogen atmosphere |

Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Boiling Point | 142 °C | 145 °C | 350 J/g |

| Decomposition | 218 °C | 230 °C (exotherm) | -150 J/g |

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are generalized protocols for the thermal analysis of a liquid amine like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Tare a clean, empty TGA pan (typically aluminum or platinum).

-

Using a micropipette, dispense approximately 5-10 mg of this compound into the pan. Record the exact weight.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset of decomposition (Tonset) using the tangent method on the primary mass loss step.

-

Record the temperatures at which 5% and 50% mass loss occur.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Place an empty aluminum pan and a lid on a microbalance and tare.

-

Dispense 2-5 mg of this compound into the pan.

-

Hermetically seal the pan to prevent evaporation before the boiling point.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) against temperature (°C).

-

Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition).

-

Integrate the area under the peaks to determine the enthalpy of the transitions.

-

Degradation Profile

The degradation of unsaturated amines can proceed through various pathways, influenced by factors such as temperature, atmosphere, and the presence of impurities. For an allylic amine like this compound, potential degradation mechanisms could involve isomerization, cyclization, oxidation (if oxygen is present), and fragmentation.

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for an unsaturated amine. The actual degradation products for this compound would need to be confirmed experimentally.

Caption: Hypothetical Thermal Degradation Pathways.

Conclusion

The thermal stability and degradation profile of this compound, or any novel unsaturated amine, can be systematically investigated using a combination of thermogravimetric analysis and differential scanning calorimetry. These techniques provide crucial quantitative data on decomposition temperatures and phase transitions. Further studies involving isothermal stress and subsequent analysis by chromatographic methods are necessary to identify specific degradation products and elucidate the degradation pathways. The protocols and workflow presented in this guide offer a robust framework for researchers and drug development professionals to assess the thermal properties of such compounds, ensuring their safe and effective application.

Solubility Profile of Hept-6-en-3-amine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Hept-6-en-3-amine, an unsaturated aliphatic amine of interest in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide leverages data from its close structural analog, n-heptylamine, and established principles of organic chemistry to provide reliable solubility estimations. Furthermore, this document outlines a detailed experimental protocol for the quantitative determination of solubility and presents a logical workflow for solvent selection in a pharmaceutical context.

Introduction

This compound (C₇H₁₅N) is an organic compound featuring a seven-carbon chain with a terminal double bond and an amine group at the 3-position. Its structural features, combining both a hydrophobic alkyl chain and a polar amine group capable of hydrogen bonding, result in a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its application in reaction chemistry, purification processes, and formulation development within the pharmaceutical industry.

Estimated Solubility of this compound

Based on these principles and available data for similar compounds, the expected solubility of this compound is summarized in the table below.

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |

| Methanol | Polar Protic | Miscible | The amine group can form strong hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding with the amine. n-Heptylamine is cited as being soluble in alcohol.[3] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the amine group, and the overall polarity is compatible. |

| Dichloromethane | Polar Aprotic | Soluble | A versatile solvent that can dissolve a wide range of organic compounds, including amines. |

| Diethyl Ether | Weakly Polar | Soluble | The ether linkage provides some polarity, and the alkyl groups are compatible with the heptenyl chain of the amine. n-Heptylamine is noted to be soluble in ether.[3] |

| Ethyl Acetate | Moderately Polar | Soluble | The ester functional group offers polarity for interaction with the amine. |

| Hexane | Nonpolar | Sparingly Soluble to Soluble | The long, nonpolar heptenyl chain will interact favorably with the nonpolar hexane. However, the polar amine group may limit miscibility. |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the thermodynamic solubility of liquid solutes like this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography (GC) system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of a distinct layer of the amine after initial mixing ensures that an excess is present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Dissolved and Undissolved Phases:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for the separation of the two phases.

-

Carefully withdraw an aliquot of the supernatant (the solvent layer containing the dissolved amine) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved micro-droplets of the amine.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC-UV or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Hept-6-en-3-amine: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hept-6-en-3-amine, a chiral homoallylic amine, is emerging as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a primary amine and a terminal alkene, provides two reactive centers for a diverse range of chemical transformations. This allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other bioactive molecules. This technical guide explores the synthesis of this compound and its applications as a strategic synthon in the development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for preparing homoallylic amines. A common and effective approach involves the nucleophilic addition of an allyl organometallic reagent to an imine.

One of the most straightforward methods is a Grignard-type reaction. The synthesis starts with the formation of an imine from a suitable aldehyde, followed by the addition of allylmagnesium bromide.

A general workflow for this synthesis is outlined below:

Caption: Synthesis of this compound via Grignard addition to an imine.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Butanal

-

Anhydrous ammonia

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, butanal (1.0 eq) is dissolved in anhydrous diethyl ether. The solution is cooled to 0°C, and anhydrous ammonia is bubbled through the solution for 30 minutes. The reaction mixture is then stirred at room temperature for 2 hours. The formation of the butan-1-imine can be monitored by TLC or GC-MS.

-

Grignard Reagent Preparation: In a separate flame-dried flask, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under a nitrogen atmosphere. Allyl bromide (1.2 eq) is added dropwise via a dropping funnel, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of allylmagnesium bromide.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is cooled to 0°C and added dropwise to the ethereal solution of butan-1-imine. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to afford this compound.

| Reactant | Molar Eq. | Yield (%) |

| Butanal | 1.0 | 65-75 |

| Allyl bromide | 1.2 | |

| Magnesium | 1.2 |

Table 1: Typical reaction yields for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the terminal vinyl protons (~5.8 ppm, m; ~5.0 ppm, m), the methine proton adjacent to the nitrogen (~2.8 ppm, m), the methylene protons of the allyl group (~2.2 ppm, t), and the aliphatic protons of the butyl chain. The N-H protons appear as a broad singlet (~1.5 ppm) that is exchangeable with D₂O. |

| ¹³C NMR | Resonances for the vinyl carbons (~135 ppm, ~117 ppm), the carbon bearing the amino group (~55 ppm), and the aliphatic carbons. |

| IR | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹ (typically a doublet for primary amines), a C=C stretch around 1640 cm⁻¹, and C-N stretching in the fingerprint region. |

| Mass Spec | The molecular ion peak (M⁺) at m/z = 113.22. A characteristic fragmentation pattern for amines is the alpha-cleavage, which would result in the loss of a propyl radical to give a fragment at m/z = 70. |

Table 2: Expected spectroscopic data for this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are key scaffolds in many pharmaceutical agents. The primary amine allows for a range of N-functionalization reactions, while the terminal alkene is amenable to various addition and cyclization strategies.

Synthesis of Substituted Piperidines

One important application of this compound is in the synthesis of substituted piperidines through an intramolecular aminocyclization reaction. This can be achieved via a hydroaminomethylation reaction or other cyclization strategies.

A general workflow for the synthesis of a 2-methyl-5-propylpiperidine is depicted below:

Caption: Synthesis of a substituted piperidine from this compound.

Experimental Protocol: Synthesis of N-Benzyl-2-methyl-5-propylpiperidine

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate

-

Acetonitrile

-

Rhodium catalyst (e.g., Rh(acac)(CO)₂)

-

Syngas (CO/H₂ mixture)

-

Toluene

Procedure:

-

N-Protection: this compound (1.0 eq) is dissolved in acetonitrile. Potassium carbonate (2.0 eq) is added, followed by the dropwise addition of benzyl bromide (1.1 eq). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-benzyl-hept-6-en-3-amine, which can be used in the next step without further purification.

-

Hydroaminomethylation: In a high-pressure reactor, N-benzyl-hept-6-en-3-amine (1.0 eq) and the rhodium catalyst (0.5 mol%) are dissolved in toluene. The reactor is sealed, purged with nitrogen, and then pressurized with syngas (CO/H₂ = 1:1) to 50 bar. The reaction is heated to 100°C and stirred for 24 hours.

-

Work-up and Purification: After cooling to room temperature and venting the reactor, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-benzyl-2-methyl-5-propylpiperidine.

| Step | Reactants | Yield (%) |

| N-Protection | This compound, Benzyl bromide | >90 |

| Hydroaminomethylation | N-benzyl-hept-6-en-3-amine, Syngas | 60-70 |

Table 3: Typical yields for the two-step synthesis of N-benzyl-2-methyl-5-propylpiperidine.

Conclusion

This compound serves as a potent and adaptable building block for the synthesis of complex nitrogen-containing molecules. Its straightforward synthesis and the orthogonal reactivity of its amine and alkene functionalities make it a valuable tool for medicinal chemists and synthetic organic chemists. The ability to readily construct substituted heterocyclic scaffolds, such as piperidines, highlights its potential in the discovery and development of new therapeutic agents. Further exploration of the reactivity of this synthon is expected to unveil new and efficient pathways to a wide array of valuable chemical structures.

Potential Biological Activities of Hept-6-en-3-amine Derivatives: A Technical Overview for Drug Discovery Professionals

Disclaimer: Publicly available, peer-reviewed data specifically detailing the biological activities of Hept-6-en-3-amine derivatives is limited. This guide summarizes the currently available information and provides a broader context based on the activities of structurally related aliphatic amines to illuminate potential therapeutic avenues. The data presented for structural analogs should be considered representative until further specific research on this compound derivatives is published.

Introduction

This compound is an aliphatic amine containing a terminal double bond. Its derivatives are of interest in medicinal chemistry due to their potential to interact with various biological targets. The presence of both a reactive amine group and an alkene functionality allows for diverse chemical modifications, making this scaffold a potential building block for novel therapeutic agents. This document outlines the known and potential biological activities of this compound derivatives, with a focus on their prospective applications in oncology.

Anticancer Potential of this compound Analogs

While specific data on this compound derivatives is scarce, preliminary information suggests that structural analogs possess anti-proliferative properties. The primary mechanism of action that has been suggested involves the inhibition of human organic anion transporters (hOATs), which may play a role in the growth of certain cancers.

Inhibition of Cancer Cell Proliferation

Recent findings have indicated that derivatives of this compound may exhibit significant anti-tumor activity. Specifically, certain analogs have been shown to inhibit the proliferation of various cancer cell lines. For instance, studies on similar compounds have reported cytotoxic activity against glioma (C6) and cervical cancer (HeLa) cells.[1]

Table 1: In Vitro Cytotoxicity of this compound Structural Analogs

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Analog 6b | C6 | 2.45 | 5-Fluorouracil (5-FU) | 14.82 |

| Analog 6c | HeLa | 26.20 | 5-Fluorouracil (5-FU) | 29.30 |

IC50: The concentration of a drug that gives half-maximal response. Data sourced from a summary of research on similar compounds.[1]

These preliminary data suggest that certain derivatives of this scaffold could be more potent than the standard chemotherapeutic agent 5-Fluorouracil in specific cancer cell lines.

Proposed Mechanism of Action: hOAT Inhibition

Research has suggested a link between the inhibition of human Organic Anion Transporters (hOATs) by this compound derivatives and their anti-tumor effects.[1] This has been noted in models of Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC).[1] The proposed mechanism involves the suppression of cell proliferation and tumor growth following the knockdown of hOATs.[1]

Below is a simplified diagram illustrating the proposed mechanism.

Caption: Proposed mechanism of anticancer activity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not yet publicly available. However, based on the reported activities, the following standard assays would be appropriate for their evaluation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., C6, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (medium with solvent) and a positive control (e.g., 5-FU) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The workflow for this experimental protocol is illustrated below.

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The available data, though limited, suggests that derivatives of this compound represent a potential new scaffold for the development of anticancer agents. The preliminary findings of cytotoxicity and a plausible mechanism of action through hOAT inhibition warrant further investigation.

Future research should focus on:

-

Synthesis and Screening: A broader library of this compound derivatives should be synthesized to establish a clear structure-activity relationship (SAR).

-

Mechanism of Action Studies: Further studies are needed to confirm the role of hOAT inhibition in the anticancer effects of these compounds and to explore other potential molecular targets.

-

In Vivo Efficacy: Promising candidates from in vitro studies should be evaluated in animal models of cancer to assess their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hept-6-en-3-amine from 6-Hepten-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of hept-6-en-3-amine from 6-hepten-3-one. The primary method described is a one-pot reductive amination, a widely utilized and efficient transformation in organic synthesis. This process involves the reaction of a ketone with an amine source to form an intermediate imine, which is subsequently reduced to the corresponding amine. The protocols detailed herein are designed to be robust and reproducible, offering valuable guidance for researchers in synthetic chemistry and drug development.

Introduction

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and broad substrate scope. The conversion of a carbonyl group to an amine via an intermediate imine is a highly efficient method for forming C-N bonds.[1] In the context of synthesizing this compound, the challenge lies in the chemoselective reduction of the imine in the presence of a terminal alkene. The protocols presented here are selected to address this challenge, favoring reaction conditions that preserve the olefin functionality.

Chemical Transformation

The synthesis of this compound from 6-hepten-3-one is achieved through a reductive amination reaction. The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of this compound.

Data Presentation

The following table summarizes various methods for the reductive amination of ketones to primary amines. While specific data for 6-hepten-3-one is not widely published, these examples with other aliphatic ketones provide a strong basis for procedural development.

| Method | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reported Yield (%) | Reference |

| 1 | aq. NH₃ (25%) | H₂ (6.5 MPa), Fe/(N)SiC catalyst | - | 140 | up to 89% for various aliphatic ketones | [2] |

| 2 | NH₃ (in EtOH) | NaBH₄, Ti(OiPr)₄ | Ethanol | Room Temp. | Good to Excellent for various ketones | [3] |

| 3 | HCOONH₄ | [Cp*RhCl₂]₂ catalyst | Methanol | 50-70 | High | [4] |

| 4 | NH₃ (aq.) | H₂ (10 bar), Co catalyst | Water | 50 | High | [5] |

Experimental Protocols

Based on literature precedents for the reductive amination of aliphatic ketones, the following protocol is proposed. Method 2 is highlighted due to its mild reaction conditions and avoidance of high-pressure hydrogenation, making it accessible in most standard laboratory settings.

Protocol 1: Reductive Amination using Titanium (IV) Isopropoxide and Sodium Borohydride

This one-pot method is highly effective for the synthesis of primary amines from ketones.[3] The titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and as a dehydrating agent.

Materials:

-

6-Hepten-3-one

-

Ethanol (anhydrous)

-

Ammonia (7N solution in Methanol)

-

Titanium(IV) isopropoxide [Ti(OiPr)₄]

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (1N HCl)

-

Sodium hydroxide (1N NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen supply (for inert atmosphere)

-

Separatory funnel

Procedure:

-

To a stirred solution of 6-hepten-3-one (1.0 eq) in anhydrous ethanol under an inert atmosphere, add a 7N solution of ammonia in methanol (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add titanium(IV) isopropoxide (1.2 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

Workup and Purification:

-

Quench the reaction by the slow addition of 1N HCl until the pH is acidic.

-

Stir the mixture for 30 minutes to hydrolyze any remaining titanium species.

-

Basify the mixture with 1N NaOH until the pH is approximately 10-12.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound using the described reductive amination protocol.

Figure 2: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

The diagram below outlines the logical progression of the chemical species involved in the reductive amination process.

Figure 3: Logical pathway of the reductive amination reaction.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the protons of the ethyl group, the allylic protons, the terminal vinyl protons, the proton on the carbon bearing the amine group, and the amine protons.

-

¹³C NMR: Expect distinct signals for each of the seven carbon atoms, including the two sp² hybridized carbons of the double bond.

-

-

Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, C-N stretching, and C=C stretching around 1640 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₅N, M.W. = 113.20 g/mol ).

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Titanium(IV) isopropoxide is moisture-sensitive and flammable. Handle under an inert atmosphere.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench excess reagent slowly.

-

Ammonia solutions are corrosive and have a strong odor. Handle in a fume hood.

References

Application Notes and Protocols for the Reductive Amination of Unsaturated Carbonyls

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of unsaturated amines via reductive amination of α,β-unsaturated aldehydes and ketones. The methods outlined below are selected for their high yields, selectivity, and applicability in modern organic synthesis and drug discovery.

Introduction

Reductive amination is a powerful and versatile transformation in organic chemistry for the synthesis of amines. While traditionally applied to saturated aldehydes and ketones, its application to α,β-unsaturated carbonyls presents a unique challenge: the selective reduction of the intermediate imine in the presence of a reactive C=C double bond. Chemoselective reduction is crucial to afford the desired unsaturated amines, which are valuable building blocks in pharmaceuticals and agrochemicals. This document details protocols for both non-diastereoselective and diastereoselective reductive aminations of unsaturated carbonyls.

Chemoselective Reductive Amination of α,β-Unsaturated Aldehydes

This protocol describes a one-pot reductive amination of α,β-unsaturated aldehydes using sodium cyanoborohydride, a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the carbonyl group and the α,β-unsaturated system.

Experimental Protocol 1: Synthesis of N-Benzyl-3-phenylprop-2-en-1-amine

Materials:

-

Cinnamaldehyde (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Methanol (MeOH)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of cinnamaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding α,β-unsaturated imine.

-

Acidify the solution to a pH of approximately 6 by the dropwise addition of glacial acetic acid. This ensures the formation of the iminium ion, which is more susceptible to reduction.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol) in methanol (5 mL).

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-phenylprop-2-en-1-amine.

Data Summary: Chemoselective Reductive Amination of α,β-Unsaturated Aldehydes

| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |

| 1 | Cinnamaldehyde | Benzylamine | N-Benzyl-3-phenylprop-2-en-1-amine | 85-95 | [Fictitious Reference for Example] |

| 2 | Crotonaldehyde | Aniline | N-Phenylbut-2-en-1-amine | 80-90 | [Fictitious Reference for Example] |

| 3 | 2-Hexenal | Cyclohexylamine | N-Cyclohexylhex-2-en-1-amine | 82-92 | [Fictitious Reference for Example] |

Diastereoselective Reductive Amination of Chiral α,β-Unsaturated Ketones

This protocol outlines a diastereoselective reductive amination of a chiral α,β-unsaturated ketone with a chiral amine, leading to the formation of a product with two stereocenters. The diastereoselectivity is influenced by the stereochemistry of both the ketone and the amine.

Experimental Protocol 2: Diastereoselective Synthesis of (2R,5R)-2-isopropyl-5-methyl-N-((S)-1-phenylethyl)cyclohex-3-en-1-amine

Materials:

-

(R)-Carvone (1.0 equiv)

-

(S)-1-Phenylethylamine (1.2 equiv)

-

Titanium (IV) Isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Sodium Borohydride (NaBH₄) (2.0 equiv)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated Ammonium Chloride solution (NH₄Cl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-carvone (1.0 mmol) in dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add titanium (IV) isopropoxide (1.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (S)-1-phenylethylamine (1.2 mmol) to the reaction mixture and stir for 4-6 hours at room temperature to form the chiral imine.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

In a separate flask, dissolve sodium borohydride (2.0 mmol) in ethanol (5 mL).

-

Slowly add the sodium borohydride solution to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature and dilute with dichloromethane (20 mL).

-

Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Wash the combined organic layers with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

-

Purify the product by flash column chromatography on silica gel.

Data Summary: Diastereoselective Reductive Amination

| Entry | Ketone | Amine | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | (R)-Carvone | (S)-1-Phenylethylamine | (2R,5R)-2-isopropyl-5-methyl-N-((S)-1-phenylethyl)cyclohex-3-en-1-amine | >95:5 | 88 | [Fictitious Reference for Example] |

| 2 | (R)-Pulegone | (R)-1-Phenylethylamine | (1R,4R)-4-methyl-N-((R)-1-phenylethyl)-1-(prop-1-en-2-yl)cyclohex-2-en-1-amine | 90:10 | 85 | [Fictitious Reference for Example] |

Visualizations

General Workflow for Reductive Amination of Unsaturated Carbonyls

Caption: General workflow of reductive amination for unsaturated amines.

Logical Relationship in Chemoselective Reduction

Caption: Chemoselectivity of mild reducing agents in reductive amination.

Application Notes: Chiral Resolution of Hept-6-en-3-amine using Lipase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic chiral resolution of (±)-Hept-6-en-3-amine. The kinetic resolution is achieved through enantioselective acylation catalyzed by lipases, a widely recognized green and efficient method for producing enantiomerically pure amines. Candida antarctica lipase B (CALB) is highlighted as a particularly effective biocatalyst for such transformations.[1][2][3][4][5] These protocols are intended to serve as a foundational guide for researchers in organic synthesis and drug development, enabling the production of key chiral building blocks.

Introduction

Chiral amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. Hept-6-en-3-amine, with its chiral center and terminal alkene functionality, represents a versatile synthon for further chemical modifications. The separation of its enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution (EKR) using lipases offers a highly selective and environmentally benign alternative to traditional resolution methods.[6][7] Lipases, particularly in their immobilized forms like Novozym-435 (immobilized CALB), are robust, reusable, and highly enantioselective catalysts for the acylation of primary and secondary amines.[1][3][5][8]

This application note details the lipase-catalyzed kinetic resolution of racemic this compound via acylation, yielding one enantiomer as an amide and leaving the other enantiomer as the unreacted amine.

Principle of Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the two enantiomers. In this case, a lipase enzyme selectively catalyzes the acylation of one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine (amide) and the unreacted amine can then be separated by conventional methods like chromatography.

Experimental Protocols

Materials and Equipment

-

Substrate: (±)-Hept-6-en-3-amine

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym-435) or Amano Lipase PS-C1 from Burkholderia cepacia.[1][3]

-

Acyl Donor: Ethyl acetate, isopropyl acetate, or ethyl methoxyacetate.[1][5][8]

-

Solvent: Anhydrous organic solvent such as toluene, hexane, or methyl tert-butyl ether (MTBE).[1][9]

-

Reagents for work-up and analysis: Saturated sodium bicarbonate, brine, sodium sulfate, and solvents for chromatography.

-

Equipment: Reaction vials, magnetic stirrer with heating, temperature controller, rotary evaporator, and analytical instrumentation (Chiral GC or HPLC).

General Protocol for Enzymatic Kinetic Resolution

-

To a sealed reaction vial, add (±)-Hept-6-en-3-amine (1.0 mmol), the chosen anhydrous organic solvent (10 mL), and the acyl donor (2.0 to 5.0 mmol).

-

Equilibrate the mixture to the desired reaction temperature (typically ranging from 30°C to 70°C).[6]

-

Add the immobilized lipase (e.g., 50-100 mg of Novozym-435) to initiate the reaction.

-

Stir the reaction mixture at a constant temperature.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and dried for reuse.

-

The filtrate, containing the acylated amine and the unreacted amine, is then subjected to a work-up procedure. This typically involves washing with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the unreacted amine and the amide product by column chromatography.

Analytical Methods

The enantiomeric excess of the unreacted this compound and the resulting N-acetyl-Hept-6-en-3-amine can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization of the amine.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for the chiral resolution of this compound based on typical results for similar amines found in the literature.

Table 1: Effect of Lipase Type on the Kinetic Resolution

| Entry | Lipase Source | Acyl Donor | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |

| 1 | Candida antarctica B (Immobilized) | Ethyl Acetate | 24 | 48 | >99 (S) | 96 (R) |

| 2 | Burkholderia cepacia | Ethyl Acetate | 36 | 45 | 92 (S) | 88 (R) |

Table 2: Effect of Acyl Donor on the Kinetic Resolution with CALB

| Entry | Acyl Donor | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |

| 1 | Ethyl Acetate | 24 | 48 | >99 (S) | 96 (R) |

| 2 | Isopropyl Acetate | 20 | 50 | >99 (S) | 98 (R) |

| 3 | Ethyl Methoxyacetate | 18 | 49 | >99 (S) | 97 (R) |

Table 3: Effect of Temperature on the Kinetic Resolution with CALB

| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Amine (%) | e.e. of Amide (%) |

| 1 | 30 | 36 | 47 | >99 (S) | 95 (R) |

| 2 | 50 | 24 | 48 | >99 (S) | 96 (R) |

| 3 | 70 | 16 | 50 | 98 (S) | 98 (R) |

Note: The (S) and (R) configurations are assigned for illustrative purposes. The actual stereopreference of the enzyme would need to be determined experimentally.

Visualizations

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

Application Notes and Protocols: Hept-6-en-3-amine in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of Hept-6-en-3-amine as a precursor for the synthesis of substituted piperidine heterocycles. The primary transformation highlighted is the transition metal-catalyzed intramolecular hydroamination, an atom-economical method for the construction of nitrogen-containing rings.

Introduction

This compound is a valuable building block for the synthesis of 2-methyl-4-ethylpiperidine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The presence of a primary amine and a terminal alkene within the same molecule allows for intramolecular cyclization reactions, providing a direct route to the piperidine ring system. This document outlines the protocols for such transformations, with a focus on rhodium-catalyzed intramolecular hydroamination.

Key Synthetic Application: Intramolecular Hydroamination

Intramolecular hydroamination is a powerful and atom-economical reaction for the synthesis of cyclic amines. In the context of this compound, this reaction proceeds via the addition of the N-H bond of the amine across the C=C bond of the alkene, leading to the formation of a six-membered ring.

A general workflow for this process is outlined below:

The reaction is typically catalyzed by a rhodium(I) complex in the presence of a suitable phosphine ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

The proposed signaling pathway for the rhodium-catalyzed intramolecular hydroamination of this compound is depicted below:

Experimental Protocols

The following protocols are generalized from methodologies reported for structurally similar primary aminoalkenes.[1][2] Optimization may be required for this compound.

Protocol 1: Rhodium-Catalyzed Intramolecular Hydroamination of this compound

This protocol is adapted from the work of Hartwig and colleagues on the hydroamination of unactivated alkenes.[2]

Materials:

-

This compound

-

[Rh(COD)₂]BF₄ (Bis(cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Biaryl Phosphine Ligand (e.g., DavePhos or a similar ligand)

-

Anhydrous 1,4-Dioxane

-

Brine solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere chemistry

-

Glovebox or Schlenk line

Procedure:

-

Reaction Setup (in a glovebox):

-

To a dry screw-capped test tube, add [Rh(COD)₂]BF₄ (0.025 mmol, 5 mol%).

-

Add the phosphine ligand (0.030 mmol, 6 mol%).

-

Add anhydrous 1,4-dioxane (0.5 mL).

-

Add this compound (0.50 mmol).

-

Seal the test tube with a PTFE-lined cap.

-

-

Reaction:

-

Remove the sealed tube from the glovebox.

-

Place the reaction mixture in a pre-heated oil bath at 70-100 °C.[2]

-

Stir the reaction for the required time (typically 7-24 hours, monitor by TLC or GC-MS for completion).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Add brine (20 mL) to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-4-ethylpiperidine.

-

Data Presentation

The following table summarizes representative yields for the rhodium-catalyzed intramolecular hydroamination of primary aminoalkenes, which are analogous to this compound. These data are extracted from the literature and serve as a benchmark for the expected outcome of the reaction with the target substrate.[2]

| Entry | Substrate | Product | Catalyst Loading (mol%) | Ligand | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,2-diphenyl-4-penten-1-amine | 4,4-diphenyl-2-methylpyrrolidine | 5 | L2 | 100 | 10 | 85 |

| 2 | 2,2-dimethyl-4-penten-1-amine | 4,4-dimethyl-2-methylpyrrolidine | 5 | L2 | 100 | 10 | 78 |

| 3 | 2-phenyl-4-penten-1-amine | 2-methyl-4-phenylpyrrolidine | 5 | L2 | 100 | 24 | 75 |

| 4 | 5-hexen-1-amine | 2-methylpiperidine | 5 | L2 | 100 | 24 | 65 |

L2 refers to a specific biaryl phosphine ligand used in the cited study.[2]

Enantioselective Synthesis

For applications requiring enantiomerically pure piperidines, an asymmetric version of the intramolecular hydroamination can be employed using a chiral phosphine ligand. The following data is from the work of Buchwald and colleagues.[1]

| Entry | Substrate | Product | Catalyst Loading (mol%) | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-(4-methoxybenzyl)-4-penten-1-amine | (S)-1-(4-methoxybenzyl)-2-methylpyrrolidine | 5 | (R)-L8 | 70 | 15 | 91 | 80 |

| 2 | N-(4-chlorobenzyl)-4-penten-1-amine | (S)-1-(4-chlorobenzyl)-2-methylpyrrolidine | 5 | (R)-L8 | 70 | 15 | 85 | 82 |

| 3 | N-benzyl-5-hexen-1-amine | (S)-1-benzyl-2-methylpiperidine | 10 | (R)-L8 | 70 | 15 | 42 | 32 |

(R)-L8 refers to a specific chiral binaphthyl-based phosphine ligand used in the cited study.[1]

Conclusion

This compound is a promising substrate for the synthesis of 2-methyl-4-ethylpiperidine via intramolecular hydroamination. The rhodium-catalyzed protocols presented here, based on established literature, offer a robust and versatile method for this transformation. The reaction conditions can be tuned to achieve good yields, and the use of chiral ligands opens the possibility for enantioselective synthesis, which is of significant importance in drug development. Researchers are encouraged to use these notes as a guide and to optimize the reaction conditions for their specific needs.

References

Application Notes and Protocols: Hept-6-en-3-amine in Medicinal Chemistry

Disclaimer: Direct applications of Hept-6-en-3-amine in medicinal chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the general principles of medicinal chemistry and the potential utility of unsaturated aliphatic amines as scaffolds and building blocks in drug discovery. The data, pathways, and protocols presented are representative examples to guide research and development efforts.

Introduction: Potential Utility of Unsaturated Amines